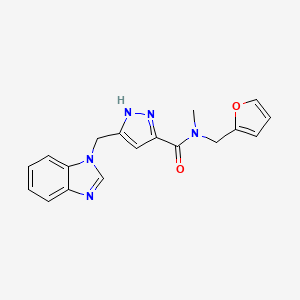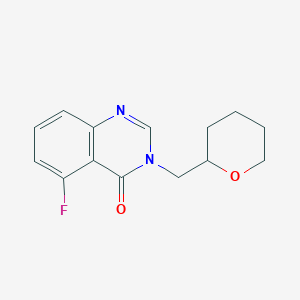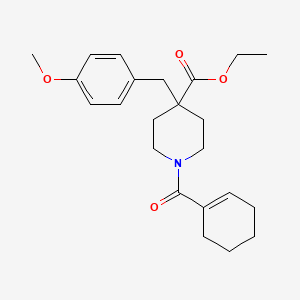
N-4-quinolinylbenzenesulfonamide
Descripción general
Descripción
N-4-quinolinylbenzenesulfonamide, also known as QBS, is a chemical compound with potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used as antimicrobial agents. However, QBS has unique properties that make it a promising candidate for research in different fields of science.
Aplicaciones Científicas De Investigación
Metal Extraction and Electrochemical Studies
- Copper(II) Extraction : N-4-quinolinylbenzenesulfonamide derivatives have been used for the extraction of copper(II) from solutions. A study synthesized and characterized 4-Chloro-N-8-quinolinylbenzenesulfonamide for this purpose, proposing complexes responsible for metal extraction (Almela et al., 2004).
- Electrochemical Behavior : The electrochemical properties of these compounds have been explored, with studies reporting on reduction waves and reversibility of electrochemical processes (Huebra & Elizalde, 2011).
Optical Properties and Materials Science
- Fluorescence and Optical Properties : Some derivatives have been investigated for their potential use as invisible ink dyes due to their moderate to high fluorescence quantum yields and established structure-optical properties relationships (Bogza et al., 2018).
Biomedical Applications
- Anti-Cancer Properties : Various this compound derivatives have demonstrated pro-apoptotic effects in cancer cells, potentially mediated by the activation of p38 and ERK1/2 phosphorylation (Cumaoğlu et al., 2015).
- Antimicrobial and Anticancer Activity : Some derivatives have been evaluated for antimicrobial activity against bacterial and fungal strains and showed potent activity against certain cancer cell lines (Kumar et al., 2019).
Crystallography and Molecular Structure
- Crystal Structures and Biological Screening : The crystal structures of certain derivatives have been determined, providing insight into their molecular interactions and potential biomedical applications (Jeleń et al., 2013).
Photonic Applications
- Photonic Applications : Quinolinium derivatives have been explored for their use in photonic applications, with studies focusing on their electron-withdrawing strength and influence on photophysical properties (Jeong et al., 2015).
Propiedades
IUPAC Name |
N-quinolin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,12-6-2-1-3-7-12)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEKZXDGKLLPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)

![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6095146.png)
![1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride](/img/structure/B6095151.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![6-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B6095162.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6095202.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)


![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)
